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Abstract
Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic

compound of the phenethylamine class, structurally related to mescaline.[1][2][3][4] A

comprehensive understanding of its molecular structure is paramount for its characterization,

forensic identification, and for informing pharmacological and toxicological studies. This

technical guide provides an in-depth overview of the spectroscopic analysis and structural

elucidation of Methallylescaline, presenting key analytical data and detailed experimental

protocols.

Introduction
Methallylescaline, first synthesized by Alexander Shulgin, is a designer drug known for its

hallucinogenic properties.[4][5][6] Its chemical structure, 4-methallyloxy-3,5-

dimethoxyphenethylamine, distinguishes it from its parent compound, mescaline, by the

substitution of a methallyloxy group at the 4-position of the phenyl ring.[3] This structural

modification significantly influences its potency and duration of action.[3] Accurate structural

elucidation is achieved through a combination of spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform

Infrared (FTIR) spectroscopy.
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Molecular Structure and Properties
The fundamental properties of Methallylescaline are summarized in the table below.

Property Value

Chemical Name 4-methallyloxy-3,5-dimethoxyphenethylamine[7]

Synonyms MAL, 4-MALLYLOXY-3,5-DMPEA

Molecular Formula C₁₄H₂₁NO₃[7]

Molar Mass 251.326 g/mol [3]

Appearance White crystalline solid (typical)

Spectroscopic Data
A combination of spectroscopic methods provides a complete picture of the molecular structure

of Methallylescaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of Methallylescaline provides information on the number of different

types of protons and their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.4 s 2H Ar-H

~4.9-5.0 m 2H =CH₂

~4.3 s 2H O-CH₂-C=

~3.8 s 6H Ar-OCH₃

~2.9 t 2H Ar-CH₂-CH₂-N

~2.7 t 2H Ar-CH₂-CH₂-N

~1.8 s 3H =C-CH₃

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Coupling constants (J-values)

for the triplets are typically in the range of 7-8 Hz.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization

Transfer) experiments, reveals the number and types of carbon atoms.[8][9]
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Chemical Shift (δ) ppm Carbon Type (DEPT) Assignment

~153 C Ar-C-O (x2)

~140 C =C(CH₃)

~135 C Ar-C-CH₂

~115 CH₂ =CH₂

~105 CH Ar-CH (x2)

~74 CH₂ O-CH₂-C=

~56 CH₃ Ar-OCH₃ (x2)

~42 CH₂ Ar-CH₂-CH₂-N

~34 CH₂ Ar-CH₂-CH₂-N

~19 CH₃ =C-CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. For Methallylescaline, Electron Ionization (EI) is a

common technique.[10][11]

m/z Proposed Fragment Ion

251 [M]⁺ (Molecular Ion)

208 [M - C₃H₅]⁺

194 [M - C₄H₇O]⁺

182 [C₁₀H₁₂NO₂]⁺

44 [C₂H₆N]⁺

Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for

phenethylamines. The base peak is often observed at m/z = 44, corresponding to the stable

[CH₂NH₂]⁺ fragment.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-3400 Medium, Broad N-H stretch (primary amine)

2850-3000 Medium-Strong C-H stretch (alkane)

1600-1650 Medium C=C stretch (alkene)

1580-1600 Medium C=C stretch (aromatic)

1450-1500 Strong C=C stretch (aromatic)

1200-1300 Strong C-O stretch (aryl ether)

1100-1150 Strong C-O stretch (alkyl ether)

800-900 Strong
C-H bend (aromatic, out-of-

plane)

Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis.

Synthesis of Methallylescaline
The synthesis of Methallylescaline typically follows a standard procedure for phenethylamine

synthesis.[5]

Synthesis of Methallylescaline

3,5-Dimethoxyphenol 3,5-Dimethoxy-4-hydroxybenzaldehyde

Formylation
(e.g., Vilsmeier-Haack) 4-Methallyloxy-3,5-dimethoxybenzaldehyde

Alkylation
(Methallyl chloride, base) 4-Methallyloxy-3,5-dimethoxynitrostyrene

Condensation
(Nitromethane, base) Methallylescaline

Reduction
(e.g., LiAlH4)
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Caption: Synthetic pathway for Methallylescaline.

Protocol: A common synthetic route involves the Williamson ether synthesis to introduce the

methallyloxy group onto a suitably substituted phenolic precursor, followed by a Henry

condensation with nitromethane and subsequent reduction of the nitroalkene to the primary

amine.

NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[12][13][14][15]

[16]

Protocol:

Weigh approximately 5-10 mg of Methallylescaline for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation

and identification of volatile and semi-volatile compounds.[10][11][17][18][19]

GC-MS Workflow for Methallylescaline Analysis

Sample Preparation
(Dissolution in solvent) GC Injection Chromatographic Separation

(Capillary Column) Electron Ionization (EI) Mass Analyzer
(Quadrupole or TOF)

Data Analysis
(Mass Spectrum)
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Caption: General workflow for GC-MS analysis.

Typical GC-MS Parameters:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

Injector Temperature: 250-280 °C

Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 10-20

°C/min, hold for 5-10 min.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-550

FTIR Sample Preparation (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples

with FTIR.[1][2][20][21][22]

Protocol:

Thoroughly grind 1-2 mg of Methallylescaline with an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and

mix thoroughly with the sample.

Transfer the mixture to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.
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Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer for analysis.

Structural Elucidation Workflow
The logical process of elucidating the structure of Methallylescaline from the combined

spectroscopic data is outlined below.

Structural Elucidation Workflow

MS Data
(Molecular Ion @ m/z 251

=> C14H21NO3)

Integration of Data

FTIR Data
(-NH2, C=C, C-O groups)

1H NMR Data
(Proton environments)

13C NMR & DEPT Data
(Carbon skeleton)

Proposed Structure:
4-Methallyloxy-3,5-

dimethoxyphenethylamine

Click to download full resolution via product page

Caption: Workflow for structural elucidation.

Conclusion
The structural elucidation of Methallylescaline is unequivocally achieved through the

synergistic application of NMR, MS, and FTIR spectroscopy. The data presented in this guide

provides a comprehensive analytical fingerprint for the unambiguous identification of this

compound. The detailed experimental protocols serve as a valuable resource for researchers in

the fields of forensic science, toxicology, and drug development, ensuring accurate and

reproducible results. Further research, potentially including X-ray crystallography, could provide

even more definitive structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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